2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene
Description
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a bromine atom at position 2, fluorine atoms at positions 1 and 5, and a fluoromethyl group at position 3. This compound belongs to a class of substituted benzenes with applications in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric/electronic properties of the fluoromethyl substituent.
Properties
IUPAC Name |
2-bromo-1,5-difluoro-3-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUROQYPIUNFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CF)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1,5-difluoro-3-(fluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1,5-difluoro-3-(fluoromethyl)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1,5-difluoro-3-(fluoromethyl)phenol or corresponding amines.
Oxidation: Formation of 1,5-difluoro-3-(fluoromethyl)benzoic acid.
Reduction: Formation of 1,5-difluoro-3-(fluoromethyl)benzene.
Scientific Research Applications
2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The fluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it useful in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-bromo-1,5-difluoro-3-(fluoromethyl)benzene, differing primarily in substituents at position 3 or halogenation patterns. Key comparisons are summarized below:
Table 1: Comparative Analysis of Substituted Bromo-Fluorobenzenes
* Note: lists a molecular formula of C₁₃H₁₆BrNO₅ (MW 346.18) for a compound named "2-bromo-1,5-dichloro-3-(difluoromethyl)benzene," which conflicts with the expected formula.
Substituent Effects on Reactivity and Properties
Methyl vs. Fluoromethyl at Position 3
- The methyl group in 2-bromo-1,5-difluoro-3-methylbenzene is less electronegative than fluoromethyl, reducing its electron-withdrawing effect. This may enhance nucleophilic aromatic substitution (NAS) reactivity compared to fluoromethyl-substituted analogs.
- Fluoromethyl groups increase polarity and metabolic stability, making them favorable in drug design.
Halogenation Patterns
- The dichloro-difluoromethyl analog introduces additional chlorine atoms at positions 1 and 5, increasing molecular weight and steric hindrance. Chlorine’s stronger electron-withdrawing effect could further deactivate the aromatic ring, slowing NAS reactions.
Propargyl Substituent
- The propargyl group in 2-bromo-1,5-difluoro-3-(prop-1-yn-1-yl)benzene introduces alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). This contrasts with fluoromethyl’s role in enhancing lipophilicity.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene, and how can reaction conditions be optimized?
The synthesis of bromo-fluoro aromatic compounds often involves halogenation or functional group interconversion. For example, 1-(Bromomethyl)-3-(trifluoromethyl)benzene is synthesized by treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions . For this compound, similar strategies may apply, such as electrophilic bromination of a fluorinated toluene derivative. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (40–80°C), and stoichiometry to minimize side reactions like over-bromination. Purity can be monitored via GC-MS or HPLC .
Q. How can structural characterization be performed for this compound?
Key techniques include:
- NMR Spectroscopy : NMR is critical for distinguishing fluorine environments. For instance, in 3,5-Dibromo-2,6-difluorotoluene, fluorine atoms exhibit distinct shifts depending on their position .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHBrF for related compounds) and fragmentation patterns .
- InChI Key Analysis : Computational tools using InChIKeys (e.g., SFQKMPPTHGTPPP for similar structures) aid in database comparisons .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for bromo-fluoro benzenes .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
Q. How does the compound behave in nucleophilic substitution reactions?
The electron-withdrawing fluorine and bromine groups activate the benzene ring toward nucleophilic aromatic substitution. For example, 2-Bromo-1,5-difluoro-3-nitrobenzene undergoes substitution at the para position to nitro groups due to directing effects . Methanol or amine nucleophiles require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
Advanced Questions
Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?
In Suzuki-Miyaura couplings, the bromine atom acts as the primary leaving group. Density Functional Theory (DFT) studies on similar systems (e.g., 2-Bromo-1,3-bis(trifluoromethyl)benzene) show that fluorine substituents lower the LUMO energy at specific positions, favoring transmetalation at less sterically hindered sites . Competing pathways (e.g., homocoupling) can be suppressed using Pd(OAc)/SPhos catalysts .
Q. How can computational modeling predict the compound’s reactivity?
- DFT Calculations : Optimize geometry using software like Gaussian to assess bond dissociation energies (BDEs) for bromine vs. fluorine substitution. For example, InChIKey KMISZWJLTZOROU (for 2-Bromo-1,3-bis(trifluoromethyl)benzene) links to PubChem data for validation .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates, critical for designing catalytic systems .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from purity of starting materials or reaction monitoring. For instance, 2-Bromo-1,5-difluoro-3-nitrobenzene is listed at 98% purity in one study but 95% in another . Resolution strategies:
- Use NMR to quantify residual solvents.
- Reproduce reactions under inert atmospheres to exclude moisture/O interference .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a precursor for:
- Anticancer Agents : Derivatives like 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide are used in kinase inhibitor synthesis .
- Agrochemicals : Fluorinated benzyl bromides are intermediates in herbicide development (e.g., via Ullmann coupling with heterocycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
